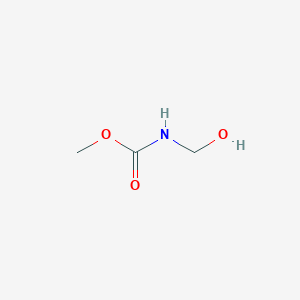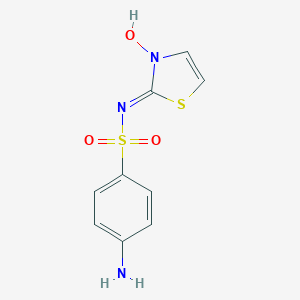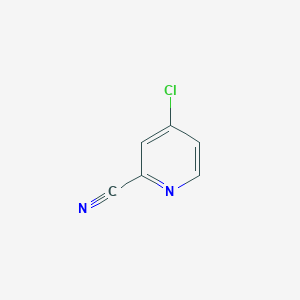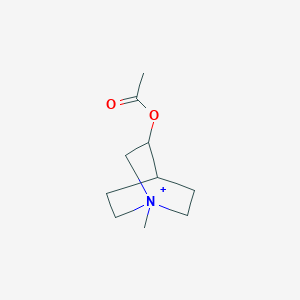![molecular formula C15H18N4O B100668 4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline CAS No. 19471-27-3](/img/structure/B100668.png)
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo multiple chemical reactions and its potential utility in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline typically involves several steps. The synthetic routes and reaction conditions can vary, but they generally include the following steps:
Starting Materials: The synthesis begins with 2,5-lutidine and p-(dimethylamino)phenylazo compounds.
Reaction Conditions: The reaction conditions often involve the use of oxidizing agents to introduce the 1-oxide group.
Industrial Production: Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,5-lutidine, p-(dimethylamino)phenylazo compounds, and other azo compounds share some structural similarities.
Uniqueness: The presence of the 1-oxide group and the specific arrangement of functional groups in this compound give it unique chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
19471-27-3 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H18N4O/c1-11-10-19(20)12(2)9-15(11)17-16-13-5-7-14(8-6-13)18(3)4/h5-10H,1-4H3 |
InChI Key |
DARHBAXRKHMSAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Key on ui other cas no. |
19471-27-3 |
Synonyms |
4-[[p-(Dimethylamino)phenyl]azo]-2,5-dimethylpyridine 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

